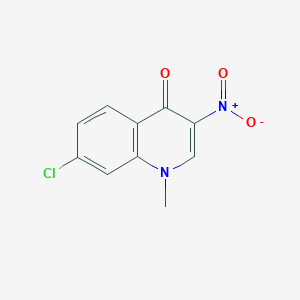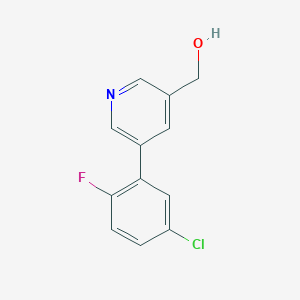
(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C12H9ClFNO It is characterized by the presence of a pyridine ring substituted with a chloro and fluoro group on the phenyl ring and a methanol group on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted pyridine and phenyl precursors.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, with continuous monitoring and control of reaction parameters.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity, while the methanol group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
相似化合物的比较
(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol: can be compared with similar compounds such as:
(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol: This compound has a similar structure but with different substitution patterns on the phenyl ring, which can affect its reactivity and applications.
(5-(2-Fluorophenyl)pyridin-3-yl)methanol: The absence of the chloro group in this compound can lead to different chemical properties and biological activities.
The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct reactivity and binding characteristics compared to its analogs.
属性
CAS 编号 |
1346692-13-4 |
|---|---|
分子式 |
C12H9ClFNO |
分子量 |
237.66 g/mol |
IUPAC 名称 |
[5-(5-chloro-2-fluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9ClFNO/c13-10-1-2-12(14)11(4-10)9-3-8(7-16)5-15-6-9/h1-6,16H,7H2 |
InChI 键 |
HBDSQLMRDMHMAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C2=CN=CC(=C2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


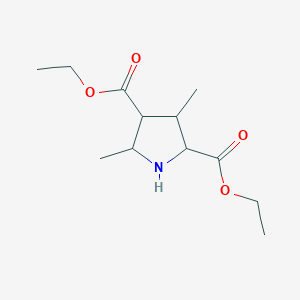
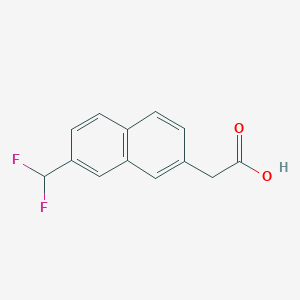
![10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11871510.png)


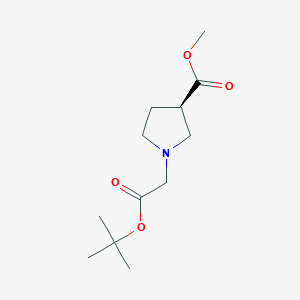


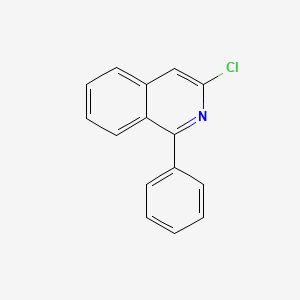

![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B11871550.png)


